![molecular formula C16H11BrN2O3 B2898100 2-氨基-4-(2-溴苯基)-7-甲基-5-氧代-4,5-二氢吡喃[4,3-b]吡喃-3-腈 CAS No. 301195-22-2](/img/structure/B2898100.png)

2-氨基-4-(2-溴苯基)-7-甲基-5-氧代-4,5-二氢吡喃[4,3-b]吡喃-3-腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

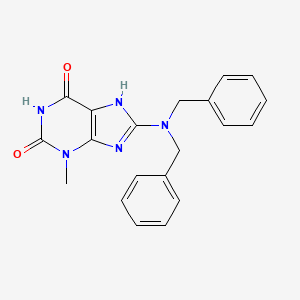

This compound is a heterocyclic compound with a complex structure . It contains a pyrano[4,3-b]pyran ring system, which is a fused ring system containing a pyran ring and a pyran ring. The compound also contains a bromophenyl group, a methyl group, an amino group, and a carbonitrile group .

Synthesis Analysis

The synthesis of such compounds often involves multicomponent reactions (MCRs) of aldehydes or isatin with malononitrile and β-ketoesters, diverse enolizable C-H-activated acidic compounds, and phenols in the presence or absence of a catalyst . A review article published in 2015 described different organocatalyzed synthetic strategies for the construction of chiral 2-amino-3-cyano-4H-chromene derivatives . Another method for synthesizing similar compounds uses catalytic role of recyclable PEG-400 and glycerol at 100 ºC .Chemical Reactions Analysis

The chemical reactions involving these types of compounds are often multicomponent reactions (MCRs). These reactions involve several different starting materials reacting to give a desired product using a one-pot synthesis . The most useful and preferred method for the construction of these heterocyclic compounds is the MCR of aldehydes or isatin with malononitrile and β-ketoesters, diverse enolizable C-H-activated acidic compounds, and phenols in the presence or absence of a catalyst .科学研究应用

晶体结构分析

研究重点在于了解类似腈化合物的晶体结构。例如,已经确定了相关化合物的 X 射线晶体结构,揭示了吡喃环中与平面度和船式构象的显着偏差。这些结构由各种氢键稳定,这对它们的化学性质和潜在应用至关重要 (Sharma 等人,2015).

电催化多组分组装

研究表明,可以通过电催化多组分组装获得类似腈的衍生物。此过程涉及芳醛、4-羟基香豆素和丙二腈的转化,表明在温和条件下合成多种衍生物的途径 (Vafajoo 等人,2014).

合成和表征

一些研究集中于类似化合物的合成和表征。例如,一种化合物是使用一锅多组分反应合成的,其结构由单晶 X 射线衍射确定。这些研究提供了对这些化合物的分子结构和潜在反应性的见解 (Sharma 等人,2015).

在腐蚀抑制中的应用

类似腈的衍生物已被研究为低碳钢腐蚀的抑制剂。这些研究涉及电化学技术和密度泛函理论 (DFT),展示了这些化合物在工业应用中的潜力,特别是在腐蚀防护方面 (Yadav 等人,2016).

未来方向

作用机制

Target of Action

The primary targets of 2-Amino-4-(2-bromophenyl)-7-methyl-5-oxo-4,5-dihydropyrano[4,3-b]pyran-3-carbonitrile are currently unknown . This compound is part of a collection of rare and unique chemicals provided to early discovery researchers

Mode of Action

It’s known that the compound is part of the 2-amino-4h-pyran-3-carbonitrile derivatives, which have been shown to have a wide range of interesting biological activities . The specific interactions with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

It’s known that 2-amino-4h-pyran-3-carbonitrile derivatives can be key intermediates for subsequent transformations

Result of Action

Pyrans, a class of compounds to which this compound belongs, possess diverse pharmacological and biological activities such as antitumor, analgesic and ulcerogenic, anti-inflammatory, anticoagulant, phototriggering, and fungicidal properties .

属性

IUPAC Name |

2-amino-4-(2-bromophenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11BrN2O3/c1-8-6-12-14(16(20)21-8)13(10(7-18)15(19)22-12)9-4-2-3-5-11(9)17/h2-6,13H,19H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDVZHJMQEVEPOR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC=CC=C3Br)C(=O)O1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11BrN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(4-Fluorophenyl)-2-(3-hydroxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2898018.png)

![(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone](/img/structure/B2898024.png)

![5-[(3-Fluorophenyl)methyl]-7,8-dimethoxy-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline](/img/structure/B2898026.png)

![5-[(2-Chloro-6-fluorophenyl)methyl]-1,3-dimethyl-8-(4-methylphenyl)purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2898027.png)

![[2-(Methoxymethyl)oxan-2-yl]methanamine](/img/structure/B2898030.png)

![N-(4-ethoxyphenyl)-2-[1-(2-fluorobenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]acetamide](/img/structure/B2898031.png)

![5-Azaspiro[3.5]nonan-8-amine dihydrochloride](/img/structure/B2898032.png)